3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride
CAS No.: 2044706-82-1
Cat. No.: VC4592142
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7
* For research use only. Not for human or veterinary use.
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride - 2044706-82-1](/images/structure/VC4592142.png)
Specification
CAS No. | 2044706-82-1 |
---|---|
Molecular Formula | C11H15ClN2O |
Molecular Weight | 226.7 |
IUPAC Name | spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine];hydrochloride |
Standard InChI | InChI=1S/C11H14N2O.ClH/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11;/h1,4,7,12H,2-3,5-6,8H2;1H |
Standard InChI Key | GGSVTLVYYKKILP-UHFFFAOYSA-N |
SMILES | C1CNCCC12C3=C(CO2)C=NC=C3.Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound features a spirocyclic architecture, where a furo[3,4-c]pyridine moiety is connected to a piperidine ring via a shared spiro carbon atom. The hydrochloride salt introduces a chlorine atom, contributing to its ionic character. The SMILES notation for the compound is , and its IUPAC name is spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride .
Table 1: Key Chemical Properties
Property | Value |
---|---|
CAS Number | 2044706-82-1 |
Molecular Formula | |
Molecular Weight | 226.7 g/mol |
Density | Not reported |
Boiling Point | Not reported |
Solubility | Soluble in DMSO, aqueous buffers (dependent on solvent selection) |
Storage Conditions | Store at room temperature (RT); stable for 1 month at -20°C, 6 months at -80°C |
Spectroscopic and Thermodynamic Data
While specific spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, the compound’s solubility and stability profiles are critical for experimental handling. It is recommended to prepare stock solutions at 10 mM concentration using solvents like dimethyl sulfoxide (DMSO) or water, with careful attention to storage conditions to prevent degradation .
Synthesis and Preparation
Stock Solution Protocols
Stock solutions are typically prepared at 10 mM concentration. The following table outlines preparation guidelines for varying masses:
Table 2: Stock Solution Preparation
Mass (mg) | Volume at 1 mM (mL) | Volume at 5 mM (mL) | Volume at 10 mM (mL) |
---|---|---|---|
1 | 4.41 | 0.88 | 0.44 |
5 | 22.06 | 4.41 | 2.21 |
10 | 44.11 | 8.82 | 4.41 |
For in vivo studies, a master liquid is prepared by dissolving the compound in DMSO, followed by sequential addition of PEG300, Tween 80, and ddHO to achieve a clear formulation .
Precautionary Measure | Recommendation |
---|---|
Personal Protection | Use gloves, eye protection, and respiratory equipment |
Storage | Keep container tightly closed in a dry, well-ventilated area |
Disposal | Dispose of contents/container per local regulations |
Related Compounds and Derivatives
Free Base Form (CAS 475437-27-5)
The free base, 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine], lacks the hydrochloride group and has a molecular formula of (MW 190.24 g/mol). It exhibits a higher boiling point (348.9±42.0 °C) and density (1.2±0.1 g/cm³) compared to the hydrochloride salt .
Ketone Derivative (CAS 781609-42-5)
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one introduces a ketone group at the 3-position, altering its reactivity. With a molecular formula of (MW 204.23 g/mol), this derivative has a boiling point of 440°C and is used in specialized organic syntheses .
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